molecular formula C16H23N3O4 B14866688 3-(3-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(3-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14866688
M. Wt: 321.37 g/mol
InChI Key: LILRYVOOWBCXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(3-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 3-nitrobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Protection and Deprotection: The carboxylic acid group is protected using tert-butyl ester to prevent unwanted side reactions during the synthesis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmacological activities.

Biology

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Medicine

    Drug Development: Piperazine derivatives are often explored for their potential as therapeutic agents in the treatment of various diseases, including neurological disorders and infections.

Industry

    Chemical Industry: The compound can be used as a building block in the chemical industry for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-3-(3-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: Similar structure with a methyl ester group instead of a tert-butyl ester group.

    ®-3-(3-AMINO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure with an amino group instead of a nitro group.

Uniqueness

    Nitro Group: The presence of the nitro group in ®-3-(3-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER imparts unique chemical reactivity and biological activity compared to its analogs.

    Tert-Butyl Ester: The tert-butyl ester group provides stability and protection to the carboxylic acid group, making the compound more suitable for certain synthetic applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 3-[(3-nitrophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-8-7-17-13(11-18)9-12-5-4-6-14(10-12)19(21)22/h4-6,10,13,17H,7-9,11H2,1-3H3

InChI Key

LILRYVOOWBCXPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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